molecular formula C19H12ClNS B15036987 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline

6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline

Cat. No.: B15036987
M. Wt: 321.8 g/mol
InChI Key: WVOROMICSWYMLU-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a phenyl group at the 4-position, and a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are tailored to minimize costs and environmental impact while maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Dechlorinated quinoline or reduced thiophene derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and thiophene ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H12ClNS

Molecular Weight

321.8 g/mol

IUPAC Name

6-chloro-4-phenyl-2-thiophen-2-ylquinoline

InChI

InChI=1S/C19H12ClNS/c20-14-8-9-17-16(11-14)15(13-5-2-1-3-6-13)12-18(21-17)19-7-4-10-22-19/h1-12H

InChI Key

WVOROMICSWYMLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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